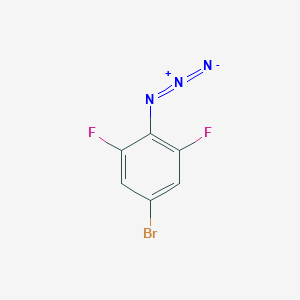
2-Azido-5-bromo-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-bromo-1,3-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-bromo-1,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1,3-difluorobenzene followed by azidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The azidation step involves the substitution of a suitable leaving group (e.g., a halide) with an azide ion, which can be achieved using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization and azidation reactions can be employed to minimize the risks associated with handling azides and to improve the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-bromo-1,3-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The bromo and difluoro groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Electrophilic Aromatic Substitution: Bromine or NBS in the presence of a catalyst.
Reduction: LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Brominated or fluorinated benzene derivatives.
Reduction: Formation of amines from azides.
Scientific Research Applications
2-Azido-5-bromo-1,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-Azido-5-bromo-1,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. The bromo and difluoro groups influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-difluorobenzene
- 2-Azido-1,3-difluorobenzene
- 5-Bromo-1,3-difluorobenzene
Uniqueness
2-Azido-5-bromo-1,3-difluorobenzene is unique due to the presence of both azido and bromo groups on the same benzene ring, which provides a combination of reactivity and selectivity that is not found in other similar compounds. This makes it a valuable intermediate for the synthesis of complex molecules and materials with specific properties .
Properties
Molecular Formula |
C6H2BrF2N3 |
|---|---|
Molecular Weight |
234.00 g/mol |
IUPAC Name |
2-azido-5-bromo-1,3-difluorobenzene |
InChI |
InChI=1S/C6H2BrF2N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
InChI Key |
SJVZEFBQLBXDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


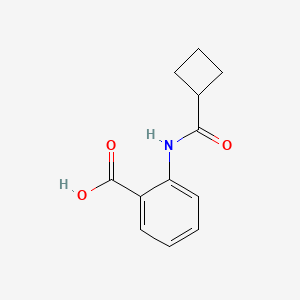
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
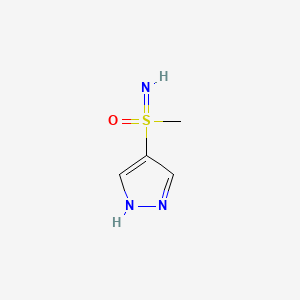

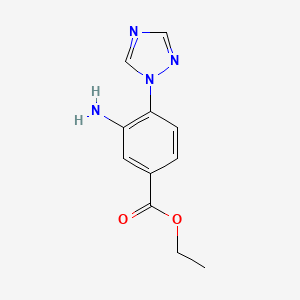
![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
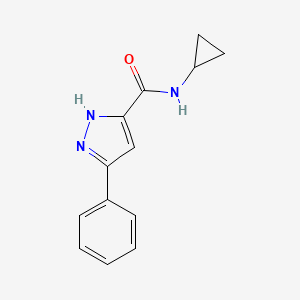
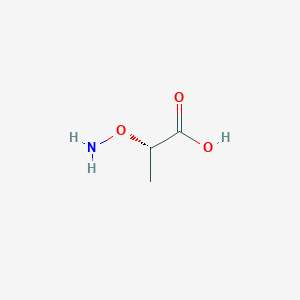
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
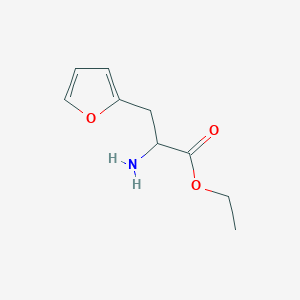
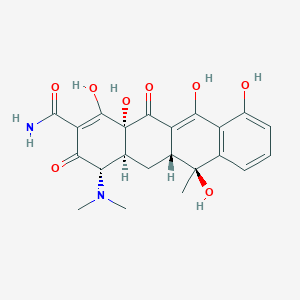
![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)
![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)
